molecular formula C10H15N3 B14802243 1-(Pyridin-2-ylmethyl)pyrrolidin-3-amine

1-(Pyridin-2-ylmethyl)pyrrolidin-3-amine

Katalognummer: B14802243
Molekulargewicht: 177.25 g/mol
InChI-Schlüssel: YIALOSPTKOFOPE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(Pyridin-2-ylmethyl)pyrrolidin-3-amine is a heterocyclic compound that features both pyridine and pyrrolidine rings. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various bioactive molecules.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Pyridin-2-ylmethyl)pyrrolidin-3-amine typically involves the reaction of pyridine derivatives with pyrrolidine precursors. One common method is the reductive amination of pyridine-2-carbaldehyde with pyrrolidine in the presence of a reducing agent such as sodium triacetoxyborohydride . The reaction is usually carried out in an organic solvent like methanol or ethanol under mild conditions.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is often achieved through techniques such as recrystallization or chromatography.

Analyse Chemischer Reaktionen

Types of Reactions: 1-(Pyridin-2-ylmethyl)pyrrolidin-3-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the pyridine ring to a piperidine ring.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed:

    Oxidation: N-oxides of the pyridine ring.

    Reduction: Piperidine derivatives.

    Substitution: Various substituted pyridine and pyrrolidine derivatives.

Wissenschaftliche Forschungsanwendungen

1-(Pyridin-2-ylmethyl)pyrrolidin-3-amine has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of 1-(Pyridin-2-ylmethyl)pyrrolidin-3-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may act as an inhibitor of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The exact pathways and molecular targets depend on the specific application and the structure of the compound.

Vergleich Mit ähnlichen Verbindungen

    Pyrrolidine: A simpler analog that lacks the pyridine ring.

    Pyridine: A simpler analog that lacks the pyrrolidine ring.

    Piperidine: A reduced form of pyridine with a saturated ring.

Uniqueness: 1-(Pyridin-2-ylmethyl)pyrrolidin-3-amine is unique due to the presence of both pyridine and pyrrolidine rings, which confer distinct chemical and biological properties. The combination of these two rings allows for greater structural diversity and potential biological activity compared to its simpler analogs .

Eigenschaften

Molekularformel

C10H15N3

Molekulargewicht

177.25 g/mol

IUPAC-Name

1-(pyridin-2-ylmethyl)pyrrolidin-3-amine

InChI

InChI=1S/C10H15N3/c11-9-4-6-13(7-9)8-10-3-1-2-5-12-10/h1-3,5,9H,4,6-8,11H2

InChI-Schlüssel

YIALOSPTKOFOPE-UHFFFAOYSA-N

Kanonische SMILES

C1CN(CC1N)CC2=CC=CC=N2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.